molecular formula C24H18N2O2 B12926433 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione CAS No. 40278-81-7

3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione

Cat. No.: B12926433
CAS No.: 40278-81-7
M. Wt: 366.4 g/mol
InChI Key: OMYRGDPORQJIPK-UHFFFAOYSA-N
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Description

3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dibenzisoquinoline derivatives, which are characterized by their fused ring systems and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using methyl chloride and an aluminum chloride catalyst.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with 4-methylphenylamine.

    Oxidation: The final step involves the oxidation of the intermediate compound to form the desired product, using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
  • 4-Bromo-N-methyl-1(N),9-anthrapyridone

Uniqueness

3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione is unique due to its specific substitution pattern and the presence of both methyl and amino groups. This unique structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

CAS No.

40278-81-7

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

14-methyl-12-(4-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C24H18N2O2/c1-14-7-9-15(10-8-14)25-20-12-11-18-22-19(13-21(27)26(2)23(20)22)16-5-3-4-6-17(16)24(18)28/h3-13,25H,1-2H3

InChI Key

OMYRGDPORQJIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=CC(=O)N3C

Origin of Product

United States

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